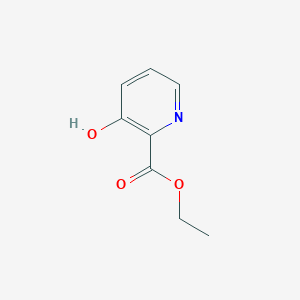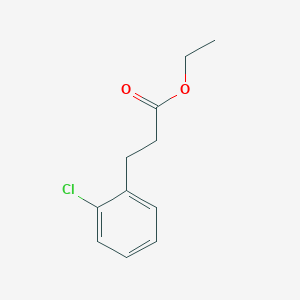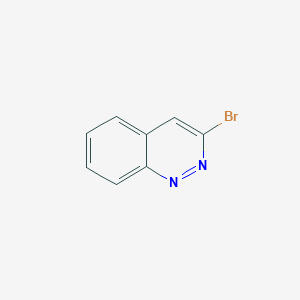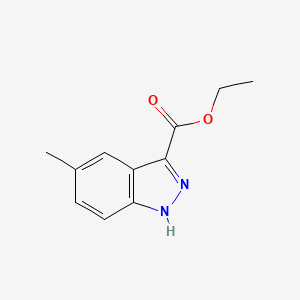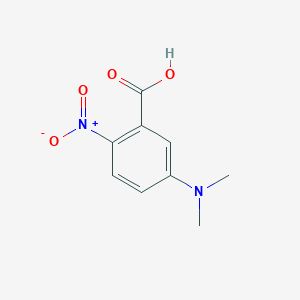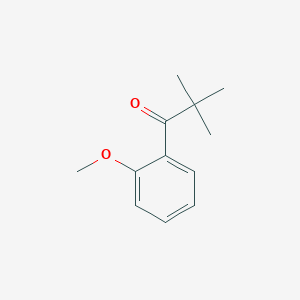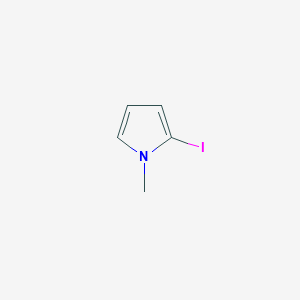![molecular formula C8H7ClN4O2 B1602108 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate d'éthyle CAS No. 99951-90-3](/img/structure/B1602108.png)
5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate is a chemical compound belonging to the class of triazole-pyrimidine derivatives This compound features a triazole ring fused to a pyrimidine ring, with a chloro group at the 5-position and an ethyl carboxylate group at the 7-position
Applications De Recherche Scientifique
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate has found applications in various scientific research fields:
Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use in the development of new therapeutic agents for various diseases, such as neurodegenerative disorders and inflammatory conditions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
Target of Action
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate primarily targets ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival.
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with active residues . This interaction leads to changes in the proteins’ function, affecting the cellular responses to stress.
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and trafficking, and its dysregulation can lead to neurodegenerative diseases. The NF-kB pathway regulates the immune response to infection. Inhibition of these pathways by the compound can lead to neuroprotective and anti-inflammatory effects .
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The efficacy and stability of Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate can be influenced by various environmental factors. For instance, the temperature at which the reaction occurs can affect the yield and regioselectivity of the compound
Analyse Biochimique
Biochemical Properties
Triazolopyrimidine-based compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties . They interact with various enzymes and proteins, such as ATF4 and NF-kB proteins, and inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells .
Cellular Effects
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, triazolopyrimidine-based compounds have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrimidine derivative with a chloro-substituted triazole precursor in the presence of a base and a suitable solvent. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor and production method depends on factors such as the scale of production, cost efficiency, and desired purity of the final product. Process optimization techniques, such as reaction monitoring and in-line purification, are employed to enhance the yield and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines in the presence of a base.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are used to introduce various substituents onto the pyrimidine ring.
Major Products Formed: The reactions of Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products. These products are often used as intermediates in the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate is compared with other similar compounds, such as Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate and Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Propriétés
IUPAC Name |
ethyl 5-chloro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-15-7(14)5-3-6(9)13-4-10-12-8(13)11-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOZJESYNNZNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=NN=CN2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564702 | |
| Record name | Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99951-90-3 | |
| Record name | Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
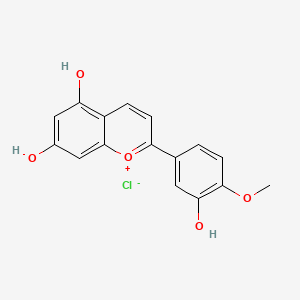
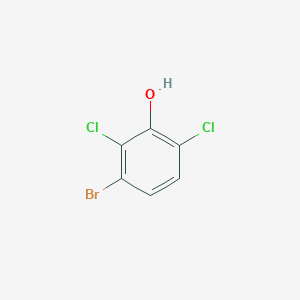
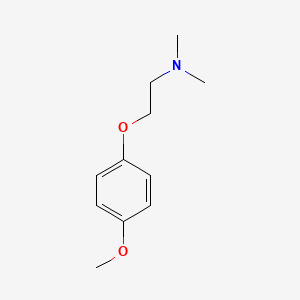
![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)
